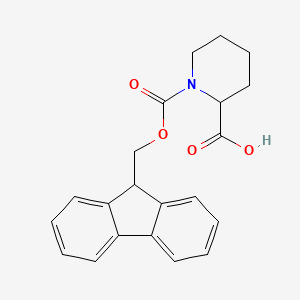

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid

Description

Molecular Formula and Stereochemical Configuration

The molecular formula C₂₁H₂₁NO₄ (molecular weight: 351.40 g/mol) is consistent across synthetic batches. Key structural features include:

| Property | Value/Description | Source |

|---|---|---|

| Chiral centers | 1 (C2 of piperidine) | |

| Optical rotation | [α]²²/D = +23° (c = 1 in DMF) | |

| Stereochemical role | S-configuration critical for peptide synthesis applications |

The Fmoc group introduces a planar, aromatic fluorenyl moiety, while the piperidine ring adopts a chair conformation with equatorial positioning of the carboxylic acid group. The stereochemistry at C2 influences its reactivity in solid-phase peptide synthesis (SPPS), ensuring proper alignment during coupling reactions.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound is limited, analogous Fmoc-protected amino acids exhibit predictable packing patterns. For example:

- Fmoc-Pro-OH (a five-membered ring analog) forms hydrogen-bonded dimers via carboxylic acid groups.

- The fluorenyl group contributes to π-π stacking interactions, stabilizing crystal lattices.

Conformational studies of piperidine derivatives reveal:

- Chair-to-boat transitions in solution, moderated by steric effects of the Fmoc group.

- Torsional constraints between the piperidine nitrogen and Fmoc carbonyl, restricting rotational freedom.

Computational models suggest a dihedral angle of ~120° between the piperidine ring and Fmoc plane, optimizing steric and electronic interactions.

Comparative Structural Analysis with Fmoc-Protected Amino Acid Derivatives

The compound’s structure diverges from canonical Fmoc-amino acids in three key aspects:

| Feature | This Compound | Fmoc-Pro-OH (Proline Derivative) | Fmoc-4-piperidinecarboxylic Acid |

|---|---|---|---|

| Ring size | 6-membered piperidine | 5-membered pyrrolidine | 6-membered piperidine |

| Carboxylic acid position | C2 | C2 | C4 |

| Conformational flexibility | Moderate (chair-boat transitions) | High (puckered pyrrolidine) | Low (axial C4 substituent) |

Key observations :

- The piperidine ring provides greater conformational flexibility than proline’s pyrrolidine, enabling unique backbone geometries in synthetic peptides.

- Unlike Fmoc-4-piperidinecarboxylic acid , the C2 carboxylic acid group in this compound participates directly in amide bond formation, mimicking natural α-amino acids.

- The Fmoc group ’s UV activity (λₘₐₓ = 265–310 nm) allows real-time monitoring of deprotection steps, a shared feature with other Fmoc derivatives.

These structural distinctions make the compound valuable for designing peptidomimetics with enhanced metabolic stability and target specificity.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLAZLINARHOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105751-19-7 | |

| Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fmoc Protection Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dioxane, tetrahydrofuran (THF), or acetone | Solvent choice affects solubility and reaction rate |

| Base | Sodium bicarbonate (NaHCO3), sodium carbonate (Na2CO3), or triethylamine (TEA) | Base neutralizes HCl formed and promotes carbamate formation |

| Temperature | 0–25 °C | Low temperature minimizes racemization |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Molar Ratio (Fmoc-Cl:Pipecolic acid) | 1.1:1 to 1.5:1 | Slight excess of Fmoc-Cl ensures complete protection |

Typical Procedure

- Dissolve pipecolic acid in aqueous base solution (e.g., NaHCO3) and cool to 0–5 °C.

- Dissolve Fmoc-Cl in an organic solvent (e.g., dioxane) and add dropwise to the stirred aqueous solution.

- Stir the reaction mixture at room temperature for 2–4 hours.

- Extract the product into an organic phase or precipitate by acidification.

- Purify by recrystallization or column chromatography.

Alternative Methods

- Solid-phase synthesis adaptation : Some protocols adapt the Fmoc protection step for solid-phase synthesis by immobilizing pipecolic acid on resin before Fmoc protection.

- Use of Fmoc-OSu (N-hydroxysuccinimide ester) : This activated ester can be used instead of Fmoc-Cl for milder reaction conditions and reduced side reactions.

Research Findings and Optimization

- Racemization Control : Studies show that maintaining low temperature and mild basic conditions reduces racemization of the chiral center at C-2 of the piperidine ring.

- Yield and Purity : Optimized conditions yield >90% of the Fmoc-protected product with purity exceeding 97%, suitable for peptide synthesis.

- Solvent Effects : Polar aprotic solvents like dioxane improve solubility and reaction kinetics compared to aqueous media alone.

- Environmental and Safety Considerations : Fmoc-Cl is moisture sensitive and requires careful handling; the product is stable at room temperature but often stored refrigerated to maintain quality.

Comparative Data Table of Preparation Parameters

| Aspect | Typical Conditions | Alternative Approaches | Comments |

|---|---|---|---|

| Starting Material | L- or D-pipecolic acid | Racemic mixture | Enantiomeric purity critical for bioactivity |

| Protecting Agent | Fmoc-Cl | Fmoc-OSu | Fmoc-OSu offers milder reaction conditions |

| Base | NaHCO3, Na2CO3, TEA | DIPEA (N,N-Diisopropylethylamine) | DIPEA can improve reaction rate |

| Solvent | Dioxane, THF | Acetone, DMF | Solvent choice affects solubility and side reactions |

| Temperature | 0–25 °C | Room temperature | Lower temperature reduces racemization |

| Reaction Time | 1–4 hours | Shorter with activated esters | Monitoring required to avoid overreaction |

| Purification | Recrystallization, chromatography | Preparative HPLC | HPLC yields highest purity |

| Yield | 85–95% | Variable | Dependent on reaction control |

Summary of Key Research and Industrial Practices

- The Fmoc protection of pipecolic acid is a well-established method in peptide chemistry, enabling selective amine protection while preserving the carboxylic acid functionality for peptide bond formation.

- The reaction is typically performed under mild basic aqueous-organic biphasic conditions to minimize racemization and side reactions.

- Purification methods are critical to remove unreacted starting materials and side products, ensuring high purity for subsequent peptide synthesis steps.

- Alternative reagents like Fmoc-OSu and bases such as DIPEA have been explored to optimize reaction efficiency and reduce environmental impact.

- The compound’s stability and handling requirements are well documented, with storage recommendations including refrigeration to maintain integrity.

Chemical Reactions Analysis

Types of Reactions: 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like N-hydroxysuccinimide (NHS).

Major Products Formed:

Deprotection: Removal of the Fmoc group yields the free amine form of piperidine-2-carboxylic acid.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is in the field of peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while preventing unwanted reactions.

Key Advantages :

- Stability : The Fmoc group is stable under basic conditions, making it suitable for various coupling reactions.

- Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine in DMF), facilitating the synthesis process.

Drug Development

In drug development, this compound has been utilized as a building block for synthesizing biologically active peptides and small molecules. Its structural features contribute to the pharmacological properties of the resulting compounds.

Case Study Example :

A study demonstrated the synthesis of a peptide with enhanced bioactivity using Fmoc-piperidine derivatives, showcasing its potential in developing therapeutic agents targeting specific biological pathways.

Bioconjugation Techniques

This compound is also explored in bioconjugation techniques. It can be used to modify peptides or proteins for targeted drug delivery systems or imaging agents.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a protective group in SPPS | Stability under basic conditions; easy removal |

| Drug Development | Building block for biologically active compounds | Enhances pharmacological properties |

| Bioconjugation Techniques | Modifies peptides/proteins for targeted delivery | Facilitates development of imaging agents |

Mechanism of Action

The primary mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amine functionality during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Key Properties:

- Physical State : Crystalline solid .

- Melting Point : 157°C .

- Specific Rotation : [α]²⁰/D = -22° (c = 1, MeOH) .

- Storage : Stable at 0–10°C under inert conditions .

The Fmoc group provides orthogonal protection, removable under mild basic conditions (e.g., piperidine), making it indispensable in modern peptide chemistry.

Comparison with Similar Compounds

The structural and functional diversity of Fmoc-protected piperidine and related derivatives allows for tailored applications in organic synthesis and drug discovery. Below is a detailed comparison with key analogs:

Stereoisomers and Enantiomers

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic Acid

- CAS : 101555-63-9 .

- Molecular Formula: C₂₁H₂₁NO₄ (identical to the S-enantiomer).

- Key Differences : The (R)-enantiomer exhibits opposite optical activity ([α]²⁰/D = +22° in MeOH) and is employed in synthesizing cyclic tetrapeptides with antitumor activity, highlighting the critical role of stereochemistry in biological targeting .

Substituted Piperidine Derivatives

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic Acid

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic Acid

- CAS : 1354752-72-9 .

- Molecular Formula: C₂₁H₂₁NO₄.

- Key Differences : The carboxylic acid group at the 3-position (vs. 2-position) alters steric and electronic properties, affecting coupling efficiency in SPPS and peptide backbone conformation .

Heterocyclic and Functionalized Analogs

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic Acid

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic Acid

- CAS : 2137862-31-6 .

- Molecular Formula : C₂₄H₂₂N₂O₅.

- Key Differences : The oxazole moiety introduces a heterocyclic aromatic system, enhancing hydrogen-bonding capacity and solubility in polar solvents .

Structural Hybrids

1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic Acid

Comparative Data Tables

Table 1: Molecular and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Application(s) |

|---|---|---|---|---|---|

| (S)-Fmoc-piperidine-2-carboxylic acid | 86069-86-5 | C₂₁H₂₁NO₄ | 351.40 | 157 | Peptide synthesis |

| (R)-Fmoc-piperidine-2-carboxylic acid | 101555-63-9 | C₂₁H₂₁NO₄ | 351.40 | N/A | Antitumor cyclic tetrapeptides |

| (S)-Fmoc-4,4-difluoro-piperidine-2-COOH | 1221793-52-7 | C₂₁H₁₉F₂NO₄ | 387.38 | N/A | Metabolic stability studies |

| (S)-Fmoc-4,4-dimethyl-pyrrolidine-2-COOH | 1380336-01-5 | C₂₂H₂₃NO₄ | 365.42 | N/A | β-turn stabilization in peptides |

Biological Activity

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid, commonly referred to as Fmoc-Pip-OH, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₂₁H₂₁NO₄

- Molecular Weight : 351.40 g/mol

- CAS Number : 86069-86-5

- Melting Point : 153–158 °C

Antitumor Activity

Research has indicated that derivatives of piperidine carboxylic acids exhibit significant antitumor activity. The structure of Fmoc-Pip-OH allows for the modification of various substituents, enhancing its interaction with biological targets involved in cancer proliferation. For instance, studies have shown that piperidine derivatives can inhibit key enzymes associated with tumor growth, such as CDK4 and ERBB2, leading to reduced cancer cell viability in vitro and in vivo models .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various assays. Fmoc-Pip-OH has demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This modulation can be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies suggest that Fmoc-Pip-OH and its derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival. This activity positions the compound as a candidate for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of Fmoc-Pip-OH is heavily influenced by its structural components. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is crucial for enhancing lipophilicity and improving cellular uptake. Variations in the piperidine ring or modifications to the carboxylic acid moiety can lead to significant changes in biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against tumor cells |

| Alteration of piperidine substituents | Modulation of anti-inflammatory effects |

| Changes in carboxylic acid group | Variation in antimicrobial efficacy |

Study 1: Antitumor Efficacy

A study conducted on modified piperidine derivatives, including Fmoc-Pip-OH, revealed a notable reduction in cell viability in MCF-7 breast cancer cells. The combination of these derivatives with traditional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall efficacy while minimizing side effects .

Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that Fmoc-Pip-OH significantly reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may serve as a therapeutic agent in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Study 3: Antimicrobial Properties

Research evaluating the antimicrobial activity of Fmoc-Pip-OH against Staphylococcus aureus showed promising results, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition. Further investigations are needed to elucidate the precise mechanisms underlying this activity .

Q & A

Basic Question

- Temperature : Store at –20°C in a tightly sealed container to prevent hydrolysis or decomposition. Short-term storage (up to 6 months) at 4°C is acceptable for solutions in anhydrous solvents like DMSO .

- Light Sensitivity : Protect from direct sunlight to avoid photodegradation of the Fmoc group .

- Incompatibilities : Avoid exposure to strong acids/bases and oxidizing agents, which may degrade the Fmoc moiety .

How can researchers mitigate challenges in handling this compound under acidic/basic conditions?

Advanced Question

The Fmoc group is labile under basic conditions (e.g., piperidine) and susceptible to cleavage. However, acidic conditions may destabilize the piperidine ring. Methodological recommendations:

- Controlled Deprotection : Use piperidine in DMF (20% v/v) for ≤30 minutes to avoid side reactions .

- Neutral Buffers : For reactions requiring acidic pH, employ buffered systems (e.g., phosphate buffer, pH 6–7) to minimize decomposition .

What strategies optimize the synthesis of derivatives using this compound?

Advanced Question

- Coupling Efficiency : Use coupling agents like HATU or PyBOP with DIPEA in DMF to achieve >95% yield. Monitor reactions via LC-MS to detect incomplete couplings .

- Side-Chain Protection : If modifying the piperidine ring, employ orthogonal protecting groups (e.g., tert-butyloxycarbonyl, Boc) to avoid Fmoc cleavage during synthesis .

- Microwave-Assisted Synthesis : Reduce reaction times by 50–70% while maintaining yields (e.g., 10 minutes at 50°C vs. 24 hours at RT) .

How should researchers address contradictions in toxicity data for this compound?

Advanced Question

Limited toxicity data (e.g., acute oral/dermal toxicity classified as Category 4) necessitate conservative handling :

- Assumption of Hazard : Treat the compound as potentially toxic. Use PPE (gloves, lab coats, eye protection) and work in fume hoods .

- Empirical Testing : Conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK-293 cells) to establish cell-specific toxicity thresholds .

What analytical techniques validate the purity and structure of this compound?

Advanced Question

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>97% by area under the curve) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at 383.4 Da) .

- NMR : Assign stereochemistry via ¹H/¹³C NMR (e.g., piperidine ring protons at δ 1.5–2.5 ppm) .

How is this compound applied in drug design and enzyme studies?

Advanced Question

- Peptidomimetics : The constrained piperidine ring mimics β-turn structures in target proteins, enhancing binding affinity in protease inhibitors .

- Enzyme Substrates : Use as a scaffold to study enzyme kinetics (e.g., acetylcholinesterase inhibition assays) .

- Biotinylation : Conjugate with biotin via the carboxylic acid group for pull-down assays to identify binding partners .

What methods prevent racemization during its incorporation into peptides?

Advanced Question

Racemization occurs at the α-carbon during coupling. Mitigation strategies:

- Low Temperature : Conduct reactions at 0–4°C to slow base-catalyzed racemization .

- Coupling Reagents : Use Oxyma Pure/DIC systems instead of HOBt-based reagents to reduce racemization by 30–40% .

How should decomposition products be characterized and managed?

Advanced Question

Thermal decomposition (e.g., >200°C) generates toxic fumes (CO, NOx). Methodological steps:

- TGA Analysis : Identify decomposition onset temperatures via thermogravimetric analysis .

- Ventilation : Use scrubbers or charcoal filters in high-temperature reactions .

- Waste Disposal : Neutralize with 10% aqueous NaOH before incineration to minimize toxic byproducts .

What interdisciplinary applications exist beyond peptide chemistry?

Advanced Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.